3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound is a bicyclo[2.2.1]hept-5-ene derivative functionalized at position 3 with a thiophen-2-ylmethyl carbamoyl group. Its molecular formula is C₁₃H₁₅NO₃S, and it features a rigid norbornene-like framework, a carboxylic acid group at position 2, and a sulfur-containing aromatic substituent.
Properties
IUPAC Name |
3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-5,8-9,11-12H,6-7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGWRWEAGNSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring and the carbamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Insights
- Aromatic vs. In contrast, the tetrahydrofuran analog (C₁₄H₁₈O₅) exhibits higher polarity due to its oxygen-rich substituent, favoring solubility in polar solvents .
- Electron-Withdrawing Groups : The nitro-substituted analog (C₁₅H₁₃N₂O₅) has a strong electron-withdrawing group, which could stabilize negative charges or participate in redox reactions, making it suitable for explosives research .
- Hydrophilicity: The hydroxyethyl derivative (C₁₁H₁₅NO₄) demonstrates improved water solubility, suggesting utility in aqueous formulations or drug delivery .
Biological Activity
3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 331416-18-3) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C14H15NO3S, with a molecular weight of approximately 277.34 g/mol. The compound exhibits a predicted logP value indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes .
The mechanisms through which this compound may exert its biological effects include:
1. Modulation of Enzyme Activity
Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, suggesting that this compound may function through similar pathways.
2. Interaction with Cellular Signaling Pathways
Research indicates that structurally related compounds can interact with various signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
Case Study 1: In Vivo Efficacy
In a study examining the efficacy of related bicyclic compounds in mouse models, researchers observed significant tumor reduction when treated with a compound structurally similar to this compound, highlighting the potential for this class of compounds in cancer therapy.
Case Study 2: In Vitro Studies
In vitro assays demonstrated that derivatives of thiophene exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. Although direct studies on the target compound are scarce, these findings suggest a promising avenue for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
